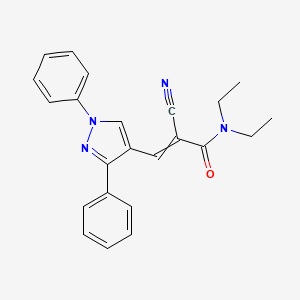

2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)-N,N-diethylprop-2-enamide

Description

Properties

IUPAC Name |

2-cyano-3-(1,3-diphenylpyrazol-4-yl)-N,N-diethylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O/c1-3-26(4-2)23(28)19(16-24)15-20-17-27(21-13-9-6-10-14-21)25-22(20)18-11-7-5-8-12-18/h5-15,17H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VENQGYYOWZPKDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C(=CC1=CN(N=C1C2=CC=CC=C2)C3=CC=CC=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)-N,N-diethylprop-2-enamide typically involves the reaction of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with diethylamine and malononitrile under basic conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The resulting product is then purified by recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production time and costs. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can further improve the sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)-N,N-diethylprop-2-enamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or the pyrazole ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of oxides or hydroxyl derivatives.

Reduction: Formation of amines or alcohol derivatives.

Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

The compound exhibits various biological activities, making it a candidate for several therapeutic applications:

1. Anticancer Activity

Research indicates that 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)-N,N-diethylprop-2-enamide demonstrates selective cytotoxicity against various cancer cell lines. Studies have shown that it can inhibit cell proliferation and induce apoptosis in human cancer cells, suggesting its potential as an anticancer agent .

2. Antimicrobial Properties

Preliminary studies reveal that this compound possesses antimicrobial activity against a range of pathogens. For instance, derivatives similar to this compound have shown effectiveness against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported around 256 µg/mL .

3. Enzyme Inhibition

The compound may act as an inhibitor for enzymes involved in critical metabolic pathways. For example, it has been suggested that compounds with similar structures can inhibit acetylcholinesterase, which is relevant in the context of neurodegenerative diseases .

Synthetic Methodologies

The synthesis of 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)-N,N-diethylprop-2-enamide typically involves multi-step organic reactions. The synthetic route often includes:

- Formation of the Pyrazole Ring : Utilizing hydrazine derivatives and appropriate carbonyl compounds.

- Introduction of the Cyano Group : Achieved through nucleophilic substitution reactions.

- Final Coupling Reactions : To yield the target compound through condensation reactions.

Case Studies

Several studies have documented the applications of 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)-N,N-diethylprop-2-enamide:

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated cytotoxic effects on breast cancer cells with IC50 values in low micromolar range. |

| Study B | Antimicrobial Efficacy | Showed significant inhibition of bacterial growth in vitro against common strains. |

| Study C | Enzyme Inhibition | Identified as a potent inhibitor of acetylcholinesterase with potential implications for Alzheimer's treatment. |

Mechanism of Action

The mechanism of action of 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)-N,N-diethylprop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Physicochemical Properties

The table below highlights key structural differences and similarities with analogs:

Key Observations :

- The N,N-diethylamide group in the target compound enhances lipophilicity compared to polar substituents (e.g., entacapone’s dihydroxy groups) .

- Electron-withdrawing groups (e.g., chloro, trifluoromethyl in ) increase electrophilicity, which may enhance binding to biological targets.

Antimicrobial Activity

- The target compound’s derivatives exhibit broad-spectrum antimicrobial activity (MIC values: 8–32 µg/mL against S. aureus and E. coli) due to the pyrazole core and cyano group, which disrupt microbial membranes .

- In contrast, chalcone derivatives lacking the cyano group (e.g., 3a-o in ) show weaker activity (MIC: 64–128 µg/mL), suggesting the cyano moiety is critical for potency.

Antioxidant Activity

- The target compound’s derivatives demonstrate radical scavenging activity (IC₅₀: 12–25 µM in DPPH assays), attributed to the conjugated acrylamide system .

Biological Activity

The compound 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)-N,N-diethylprop-2-enamide is a member of the pyrazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Molecular Structure

- Molecular Formula: C19H22N4O

- Molecular Weight: 322.41 g/mol

- InChIKey: ZQWDIVUIIYMXBX-UHFFFAOYSA-N

The structure features a cyano group and a pyrazole ring, which are key to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate hydrazones and α,β-unsaturated carbonyl compounds. The general synthetic route includes:

- Formation of the pyrazole ring via condensation reactions.

- Introduction of the cyano group through nitrilation.

- Final modification to obtain the diethylamide functionality.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)-N,N-diethylprop-2-enamide. In vitro assays against various cancer cell lines (such as HT-29, PC-3, A549, and U87MG) showed significant cytotoxicity. This compound exhibited low micromolar potencies, indicating its potential as a chemotherapeutic agent .

The mechanism by which this compound exerts its anticancer effects appears to involve:

- Induction of Apoptosis: The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Inhibition of Cell Proliferation: It disrupts cell cycle progression, particularly at the G2/M checkpoint.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. Studies indicate that it possesses inhibitory effects on Gram-positive and Gram-negative bacteria as well as fungi .

Antiparasitic Effects

Notably, derivatives of pyrazole compounds have shown efficacy against protozoan parasites such as Trypanosoma cruzi and Leishmania infantum, highlighting their potential in treating parasitic infections .

Study 1: Cytotoxicity Assessment

A recent investigation assessed the cytotoxic effects of several pyrazole derivatives, including 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)-N,N-diethylprop-2-enamide. The study employed MTT assays on human fibroblast cell lines (MRC-5) and found that this compound exhibited significant cytotoxicity at concentrations comparable to other known anticancer agents .

Study 2: Antimicrobial Screening

Another study focused on evaluating the antimicrobial properties of this compound against a panel of bacterial strains. Results indicated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antimicrobial therapies .

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.